molecular formula C18H15N3O2S B5327911 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B5327911
M. Wt: 337.4 g/mol
InChI Key: QINFHUUSRVYWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2010 by scientists at PTC Therapeutics, Inc. and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.

Mechanism of Action

PTC-209 acts as an inhibitor of BMI-1 by binding to the protein and preventing its activity. BMI-1 is involved in the maintenance of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of various types of cancer. By inhibiting BMI-1, PTC-209 has been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of BMI-1. Additionally, PTC-209 has been shown to inhibit the expression of several genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTC-209 in lab experiments is its specificity for BMI-1. Unlike other inhibitors that may have off-target effects, PTC-209 has been shown to specifically target BMI-1. However, one limitation of using PTC-209 is its relatively low potency compared to other BMI-1 inhibitors. Additionally, PTC-209 has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on PTC-209. One area of interest is the development of more potent BMI-1 inhibitors that can be used in cancer treatment. Additionally, PTC-209 may have potential therapeutic applications in other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications and to fully understand the mechanism of action of PTC-209.

Synthesis Methods

PTC-209 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of several reagents, including acetic anhydride, pyridine, and thiophene-2-carboxylic acid. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

PTC-209 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 has the potential to prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINFHUUSRVYWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.